molecular formula C12H12O4 B8759079 3-Oxo-1,3-dihydroisobenzofuran-1-yl butyrate CAS No. 108761-29-1

3-Oxo-1,3-dihydroisobenzofuran-1-yl butyrate

Cat. No.: B8759079
CAS No.: 108761-29-1
M. Wt: 220.22 g/mol
InChI Key: LZBZVXBQAJUKGA-UHFFFAOYSA-N
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Description

3-Oxo-1,3-dihydroisobenzofuran-1-yl butyrate is a chemical compound with the molecular formula C12H12O4 It is known for its unique structure, which includes a butanoic acid esterified with a 1,3-dihydro-3-oxo-1-isobenzofuranyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 1,3-dihydro-3-oxo-1-isobenzofuranyl ester typically involves the esterification of butanoic acid with 1,3-dihydro-3-oxo-1-isobenzofuran. One common method involves the use of an acid catalyst to facilitate the esterification reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of butanoic acid, 1,3-dihydro-3-oxo-1-isobenzofuranyl ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity ester suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-1,3-dihydroisobenzofuran-1-yl butyrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Oxo-1,3-dihydroisobenzofuran-1-yl butyrate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The ester is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butanoic acid, 1,3-dihydro-3-oxo-1-isobenzofuranyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release butanoic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound’s reactivity and ability to form hydrogen bonds play a crucial role in its interactions with enzymes and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-1,3-dihydroisobenzofuran-1-yl butyrate is unique due to its specific ester linkage and the presence of the 1,3-dihydro-3-oxo-1-isobenzofuranyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

108761-29-1

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

(3-oxo-1H-2-benzofuran-1-yl) butanoate

InChI

InChI=1S/C12H12O4/c1-2-5-10(13)15-12-9-7-4-3-6-8(9)11(14)16-12/h3-4,6-7,12H,2,5H2,1H3

InChI Key

LZBZVXBQAJUKGA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1C2=CC=CC=C2C(=O)O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of butyric acid (1.10 g., 12.5 mmol.) in dimethylformamide (13 ml.) is added triethylamine (1.78 g., 17.6 mmol.) and 3-chlorophthalide (2.10 g., 12.5 mmol.). The reaction mixture is stirred for 8 days, ethyl acetate (40 ml.) is added and the mixture is filtered. The filtrate is washed with 4×15 ml. water, dried over magnesium sulfate, filtered and concentrated in vacuo. Yield 2.28 g. (82.8%). 1H-NMR ppm (CDCl3): 7.93 (dd, J=0.7. 7.5 Hz, 1H), 7.76 (dt, J=1.1, 7.5 Hz, 1H), 7.65 (dt, J=1.0, 8.2 Hz, 1H), 7.58 (dd, J=0.7, 8.2 Hz, 1H), 7.46 (s, 1H), 2.42 (t, J=7.4 Hz, 2H), 1.72 (sextet, J=7.4 Hz, 2H), 0.99 (t, J=7.4 Hz, 3H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

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